3-Amino-5-(trifluoromethyl)biphenyl
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10F3N |
|---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
3-phenyl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)11-6-10(7-12(17)8-11)9-4-2-1-3-5-9/h1-8H,17H2 |
InChI Key |
YEWWIUNSWYTEFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(F)(F)F |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of 3-Amino-5-(trifluoromethyl)biphenyl by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.
Proton (¹H) NMR for Structural Confirmation
Proton NMR (¹H NMR) is fundamental for confirming the identity and purity of the compound by analyzing the signals from its hydrogen atoms. The spectrum is characterized by distinct signals for the protons on the two aromatic rings and the amine group.
The protons on the unsubstituted phenyl ring typically appear as a complex multiplet in the range of 7.30-7.60 ppm. The protons on the substituted ring (H-2, H-4, and H-6) exhibit characteristic shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group. The amine (NH₂) protons generally produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The integration of these signals confirms the correct proton count for each part of the molecule.
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (unsubstituted ring) | 7.30 - 7.60 | Multiplet |
| Aromatic-H (H-2, H-4, H-6) | 6.80 - 7.20 | Multiplet |
| Amino (-NH₂) | Variable (e.g., ~3.9) | Broad Singlet |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) is employed to analyze the carbon skeleton of the molecule. Each unique carbon atom in the biphenyl (B1667301) structure gives rise to a distinct signal, allowing for a complete mapping of the carbon framework.
Key features in the ¹³C NMR spectrum include the signal for the trifluoromethyl carbon (CF₃), which appears as a quartet due to C-F coupling. The carbon atom attached to the CF₃ group (C-5) is also split into a quartet and is shifted downfield. The carbons bonded to the nitrogen (C-3) and the carbons of the unsubstituted phenyl ring appear in the characteristic aromatic region (110-160 ppm).
Table 2: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-CF₃ | ~124 (quartet) |
| Aromatic C (C-1 to C-6) | 110 - 150 |
| Aromatic C' (unsubstituted ring) | 127 - 142 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization
Given the presence of the trifluoromethyl group, Fluorine-19 NMR (¹⁹F NMR) is a particularly powerful and sensitive technique for characterizing this compound. The three equivalent fluorine atoms of the CF₃ group typically produce a sharp, intense singlet in the spectrum, as there are no other fluorine atoms nearby to cause coupling.
The chemical shift of the CF₃ group provides a clear diagnostic marker for the presence and electronic environment of the trifluoromethyl substituent. For instance, in monitoring a synthesis reaction, a distinct signal for the product, 4-(trifluoromethyl)biphenyl, appears at approximately -62.7 ppm, while the starting material, 1-bromo-4-(trifluoromethyl)benzene, shows a signal at -63.0 ppm. azom.com This high sensitivity and clear signal separation make ¹⁹F NMR an excellent tool for quantitative analysis and reaction monitoring. azom.comrsc.org
Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity and Complex Structure Assignments
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning complex structures by revealing long-range correlations between nuclei. ceitec.czresearchgate.net In the case of this compound, an HMBC experiment would show correlations between protons and carbons that are separated by two or three bonds. columbia.edu
Real-time NMR Spectroscopy for Reaction Monitoring
The synthesis of biphenyl compounds, often achieved through cross-coupling reactions like the Suzuki-Miyaura reaction, can be effectively monitored in real-time using NMR spectroscopy. ubc.camagritek.com By setting up a flow NMR system, chemists can continuously track the concentrations of reactants, intermediates, and the final product as the reaction progresses. azom.comvapourtec.com
This approach provides valuable kinetic data, helps in identifying short-lived intermediates, and allows for the rapid optimization of reaction conditions such as temperature, catalyst loading, and reaction time. magritek.com Both ¹H and ¹⁹F NMR can be utilized for this purpose, with ¹⁹F NMR being particularly advantageous due to its high sensitivity and the clean spectral window for the trifluoromethyl signals. azom.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure.
The most prominent features are the N-H stretching vibrations of the primary amine group, which typically appear as a pair of sharp peaks in the 3300-3500 cm⁻¹ region. The presence of the trifluoromethyl group is confirmed by strong C-F stretching absorptions, usually found in the 1100-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1300 (strong) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, MS and HRMS would provide critical information for its identification and structural confirmation.
For a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a molecular ion with an m/z of 509 was observed, which was consistent with its structure. mdpi.com Similarly, for this compound, the expected molecular ion peak [M]+ would correspond to its molecular weight. High-resolution mass spectrometry would yield a highly accurate mass measurement, allowing for the determination of the precise elemental formula. For instance, in the analysis of impurities in 3-bromo-5-(trifluoromethyl)aniline, ESI-MS revealed the presence of isomers with an additional bromine atom, confirmed by the characteristic isotopic distribution. srce.hr This highlights the capability of MS to identify and characterize even minor components in a sample.
The fragmentation pattern observed in the mass spectrum provides further structural information. For aromatic amines and trifluoromethylated compounds, common fragmentation pathways include the loss of the trifluoromethyl group (CF3) or cleavage of the bonds adjacent to the amino group. In a study on 3,5-diamino-trifluoromethyl-benzene, mass spectrometry was used to analyze the products of photochemical reactions, demonstrating its utility in tracking chemical transformations. nih.gov
Interactive Data Table: Expected HRMS Data for this compound
| Formula | Calculated m/z ([M+H]+) | Adduct |
| C13H11F3N | 238.0838 | [M+H]+ |
Note: This table is predictive and based on the chemical formula. Actual experimental values may vary slightly.
X-ray Diffraction (XRD) Crystallography
X-ray diffraction crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise details about the molecular structure, conformation, and intermolecular interactions of this compound in the solid state.
Elucidation of Crystal Structures and Unit Cell Parameters
A single crystal XRD study of this compound would determine its crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). For example, the crystal structure of a related compound, 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one, was determined to be monoclinic with the space group P21/c. researchgate.net Its unit cell parameters were found to be a = 14.156 Å, b = 5.0111 Å, c = 15.535 Å, and β = 104.316°. researchgate.net Similar detailed information would be obtained for this compound, providing a fundamental description of its crystalline form.
Interactive Data Table: Example Unit Cell Parameters from a Related Compound
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) ** | β (°) | γ (°) ** | Ref. |
| 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one | Monoclinic | P21/c | 14.156 | 5.0111 | 15.535 | 90 | 104.316 | 90 | researchgate.net |
Analysis of Molecular Conformations (e.g., Non-planarity, Pincer-like Conformation)
The conformation of the this compound molecule would be precisely determined through XRD. A key conformational feature of biphenyl systems is the dihedral angle between the two phenyl rings, which dictates the degree of non-planarity. This angle is influenced by the steric and electronic effects of the substituents. In many biphenyl derivatives, the rings are twisted with respect to each other to minimize steric hindrance. researchgate.net The presence of the amino and trifluoromethyl groups on one of the rings would influence this torsion angle. DFT calculations on a related rosamine dye with a biphenyl moiety indicated a decrease in planarity between the xanthene and biphenyl rings upon complexation. acs.org
Characterization of Intermolecular Interactions (e.g., C-H···O Hydrogen Bonds, π···π Interactions)
XRD analysis reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that stabilize the crystal structure. For this compound, a variety of intermolecular interactions would be expected. The amino group can act as a hydrogen bond donor, forming N-H···N or N-H···F interactions. The fluorine atoms of the trifluoromethyl group can act as weak hydrogen bond acceptors.
In the crystal structure of 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile, molecules are linked by N—H⋯O and C—H⋯N hydrogen bonds, creating a three-dimensional network. nih.gov Furthermore, C—H⋯π interactions were also observed. nih.gov Aromatic π-π stacking interactions between the phenyl rings of adjacent molecules are also a common feature in the crystal packing of such compounds and would likely play a role in the solid-state structure of this compound. nih.gov The analysis of multicomponent crystals of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide revealed various hydrogen bonding contacts, including N–H···O=C and N–H···S. mdpi.comcardiff.ac.uk
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is extensively used to predict the properties of molecular systems, including 3-Amino-5-(trifluoromethyl)biphenyl.
Conformational analysis, often performed by systematically rotating the bond connecting the two biphenyl (B1667301) rings, can identify various energy minima and the transition states that separate them. This analysis reveals the flexibility of the molecule and the energy barriers to internal rotation. For instance, different conformers (e.g., planar vs. twisted) can exhibit distinct electronic and spectroscopic properties.
Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) Note: As specific research data for this exact molecule is not publicly available, this table is illustrative of typical data obtained from DFT calculations.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
|---|---|---|
| Bond Length | C-C (inter-ring) | ~ 1.49 Å |
| Bond Length | C-N (amino) | ~ 1.40 Å |
| Bond Length | C-C (aromatic) | ~ 1.39 - 1.41 Å |
| Bond Length | C-CF3 | ~ 1.50 Å |
| Bond Angle | C-C-C (inter-ring) | ~ 120° |
The electronic structure of a molecule governs its reactivity and optical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. In this compound, the amino group is expected to significantly influence the HOMO, while the trifluoromethyl group, being strongly electron-withdrawing, will impact the LUMO.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the amino group, indicating a site for electrophilic attack, and a positive potential around the hydrogen atoms of the amino group and potentially near the electron-withdrawing trifluoromethyl group.
Table 2: Calculated Electronic Properties for this compound (Illustrative) Note: This data is illustrative due to the absence of specific published research.
| Property | Calculated Value |
|---|---|
| HOMO Energy | ~ -5.5 eV |
| LUMO Energy | ~ -1.0 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and to aid in the assignment of experimental spectral bands. For this compound, key vibrational modes would include the N-H stretches of the amino group, the C-F stretches of the trifluoromethyl group, and the characteristic breathing modes of the aromatic rings.
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis
While DFT provides information about the molecule as a whole, QTAIM and RDG analyses offer a deeper understanding of the chemical bonds and non-covalent interactions within the system.
QTAIM analysis examines the topology of the electron density to define atoms and the bonds between them. It can identify and characterize weak non-covalent interactions, such as hydrogen bonds and van der Waals forces, by locating bond critical points (BCPs) in the electron density between interacting atoms.
Reduced Density Gradient (RDG) analysis is a complementary technique that visualizes non-covalent interactions in real space. It plots the RDG against the electron density, revealing regions of strong attraction (like hydrogen bonds), weak van der Waals interactions, and strong repulsion (steric clashes). For this compound, these analyses could potentially reveal intramolecular hydrogen bonds between the amino group and the fluorine atoms of the CF3 group, or π-stacking interactions in molecular aggregates.
QTAIM allows for the quantification of the strength of these non-covalent interactions. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points provide insight into the nature of the interaction. For example, the energy of a hydrogen bond can be estimated from the local potential energy density at the BCP. This quantitative data is invaluable for understanding the forces that dictate the molecule's preferred conformation and its interactions with other molecules.
Density of States (DOS) Analysis for Orbital Contributions
For a molecule like this compound, a DOS analysis would typically be performed using Density Functional Theory (DFT). Such an analysis would reveal the energy distribution of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, a DFT study on 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole showed that the HOMO is primarily localized on the amino group and the thiadiazole ring, while the LUMO is distributed over the trifluoromethyl group and the ring system. nih.gov This indicates the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. A similar study on this compound would elucidate the electronic contributions of the amino group, the trifluoromethyl group, and the biphenyl backbone to its frontier orbitals, providing fundamental insights into its reactivity and electronic properties.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.
This analysis generates a three-dimensional surface around a molecule, colored according to different properties, most commonly the normalized contact distance (dnorm). Red regions on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white regions denote contacts at the van der Waals separation.
Furthermore, 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For example, a study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide revealed that H···H, H···C/C···H, H···N/N···H, and H···O/O···H interactions were the most significant contributors to the crystal packing. nih.gov For this compound, a Hirshfeld analysis would be invaluable in understanding how the amino and trifluoromethyl groups participate in intermolecular interactions, such as hydrogen bonding (N-H···F or N-H···N) and other van der Waals forces, which dictate the solid-state packing and physical properties of the compound.
Molecular Docking and Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode of a ligand to the active site of a protein.
Theoretical Insights into Intermolecular Binding Patterns and Reactive Sites
Molecular docking simulations can provide detailed insights into the intermolecular binding patterns between a ligand like this compound and a biological target. The results can identify key amino acid residues involved in the interaction and the types of non-covalent forces at play, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in silico studies on tripeptides as KOR ligands revealed that the compounds form strong interactions with specific residues like Asp138 through hydrogen bonding and are further stabilized by hydrophobic interactions. nih.gov A similar study on this compound would help in identifying its potential biological targets and understanding the structural basis of its activity.
Molecular electrostatic potential (MEP) maps are another tool used to visualize the reactive sites of a molecule. These maps show the charge distribution and can predict regions prone to electrophilic or nucleophilic attack. For instance, a computational study on chlorinated biphenyls correlated their MEP with toxicity, finding that the most toxic congeners had highly positive electrostatic potentials on the aromatic rings. nih.gov
In Silico Screening and Computational Design Methodologies
In silico screening involves the use of computational methods to search large libraries of compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the drug discovery process. If this compound were identified as a hit from a screening campaign, computational design methodologies could be employed to optimize its structure to improve potency and selectivity. This involves making virtual modifications to the molecule and predicting their effect on binding. Modern in silico design technologies can even optimize for desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. unair.ac.id For instance, in silico design has been used to identify tripeptides as lead compounds for the design of KOR ligands nih.gov and to optimize metabolic pathways for the production of target compounds. nih.gov
Mechanistic Investigations using Computational Approaches
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. For instance, a computational study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis detailed the three main stages of the catalytic cycle: transmetallation, SO2 insertion, and oxidation/catalyst regeneration. nih.gov Such studies provide a level of detail that is often difficult to obtain through experimental means alone. For a molecule like this compound, computational mechanistic studies could be used to understand its synthesis, potential metabolic pathways, or its mechanism of action at a molecular level.
Intramolecular Kinetic Isotope Effect Studies
Similarly, a thorough review of published research revealed no studies concerning the intramolecular kinetic isotope effect for this compound. This specific area of its chemical behavior has not been the subject of documented theoretical or experimental investigation.
Therefore, no data tables or detailed research findings can be presented for these sections as per the specified outline.
Applications in Advanced Chemical Research
Catalysis and Ligand Design
The development of sophisticated phosphine (B1218219) ligands is a cornerstone of modern catalysis, particularly for cross-coupling reactions. These ligands are often built on biaryl backbones to create bulky and electron-rich environments around the metal center, enhancing catalytic activity. However, there is no specific mention in the reviewed literature of 3-Amino-5-(trifluoromethyl)biphenyl being used as a building block for such ligands.
Development of Phosphine Ligands for Cross-Coupling Reactions
While the synthesis of advanced phosphine ligands, such as biarylphosphines (Buchwald ligands) and other specialized structures for palladium-catalyzed reactions, is a well-documented field, the specific use of this compound as a starting material is not reported. nih.govrsc.orgsigmaaldrich.com General methods for phosphine ligand synthesis involve the coupling of aryl halides or triflates with phosphine sources, but the specific isomer is not cited as a precursor. nih.gov
Role in Palladium-Catalyzed Arylation of Sterically Hindered Amines
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, often employing palladium catalysts with bulky, electron-rich phosphine ligands to couple aryl halides with amines, including sterically hindered ones. rsc.orgorganic-chemistry.org Catalyst systems are designed to facilitate the key steps of oxidative addition and reductive elimination. While ligands based on biaryl scaffolds are central to this reaction, there is no documentation linking these ligands back to a this compound precursor. rsc.org
Design of Electron-Rich and Tunable Catalyst Systems
The design of effective catalyst systems often involves creating ligands that are both sterically demanding and electronically rich to enhance catalytic turnover and stability. The tunability of a ligand's properties is crucial for optimizing a specific catalytic reaction. nih.gov The search for such catalyst systems is an active area of research, yet no studies were found that utilize this compound in the design of these tunable systems.
Materials Science Applications
The trifluoromethyl group and biphenyl (B1667301) structure are features found in various materials used in organic electronics due to their influence on properties like electron affinity, stability, and molecular packing.
Organic Electronics: Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
In the field of organic electronics, compounds are designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge injection, transport, and emission. rsc.org Biphenyl derivatives and molecules containing trifluoromethyl groups are explored for these applications. nih.govresearchgate.net For instance, trifluoromethyl groups can enhance the electron mobility in materials for n-channel OFETs. nih.gov Similarly, various heterocyclic and biaryl compounds are synthesized for use as hosts or emitters in OLEDs. nih.gov Despite the relevance of its structural motifs, no specific research was identified that details the synthesis or use of this compound or its direct derivatives in either OLEDs or OFETs.
Liquid Crystal Displays (LCDs) and Fluorinated Liquid Crystals
The incorporation of fluorine atoms into liquid crystal (LC) molecules is a crucial strategy for optimizing their properties for display applications. researchgate.net The trifluoromethyl group (CF3) in this compound and similar structures plays a significant role in this context. Fluorination can enhance the dielectric anisotropy and molecular dipole moment of the liquid crystal, which are key parameters for the functioning of LCDs. researchgate.net Specifically, lateral fluorination is a known method to increase the dielectric anisotropy (Δε), which can lead to lower threshold voltages for switching the liquid crystal display. researchgate.netmdpi.com
Biphenyl-based liquid crystals are foundational components in many nematic liquid crystal compositions used in twisted nematic displays. google.com These compositions often require a blend of different compounds to achieve a wide nematic temperature range, including ambient temperatures, and to ensure low voltage actuation. google.com The addition of fluorinated compounds can also improve the chemical stability and resistance to moisture, contributing to the longevity of the display. google.com While direct studies on this compound in specific LCD applications are not extensively detailed in the provided results, the principles of fluorinated liquid crystals strongly suggest its potential as a component or a structural motif in the design of advanced liquid crystal materials. researchgate.netmdpi.com
Organic Semiconductors and Polymer of Intrinsic Microporosity (OMIMs)
Polymers of Intrinsic Microporosity (PIMs) are a class of materials characterized by their rigid and contorted molecular structures, which prevent efficient packing and create interconnected voids of microporous dimensions. canada.campg.de This intrinsic microporosity leads to high fractional free volumes and surface areas, making them promising for applications such as gas separation and heterogeneous catalysis. canada.caresearchgate.net
The trifluoromethyl group is a key functional group in the design of some PIMs. canada.ca For instance, ladder-type polymers incorporating trifluoromethyl groups have been synthesized and shown to possess high gas permeability. canada.caresearchgate.net The presence of the -CF3 group can enhance the solubility of the polymer and facilitate the formation of the desired ladder structures with minimal cross-linking. canada.ca While the specific use of this compound in PIM synthesis is not explicitly detailed, its rigid biphenyl core and trifluoromethyl group align with the structural requirements for monomers used in creating PIMs. canada.campg.de The amino group also offers a reactive site for polymerization.
The general characteristics of PIMs include:
High fractional free volumes canada.caresearchgate.net
Good solubility in common organic solvents canada.ca
High gas permeability canada.caresearchgate.net
Metal-Organic Frameworks (MOFs) Research
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While the direct incorporation of this compound into MOFs is not specified in the provided search results, its structural features make it a potential candidate as an organic linker. The amino group can serve as a coordination site for metal ions, and the biphenyl backbone provides a rigid structural element. The trifluoromethyl group can introduce fluorine-specific interactions within the framework and modify the pore environment, potentially influencing gas sorption properties or catalytic activity.
Development of New Functional Materials with Thermal Stability and Self-Assembly Properties
The unique combination of a rigid biphenyl scaffold, a reactive amino group, and an electron-withdrawing trifluoromethyl group in this compound makes it a valuable building block for new functional materials with desirable thermal and self-assembly characteristics.
Thermal Stability: The biphenyl unit is known for its thermal stability, a property that is often sought in materials for electronic and high-temperature applications. The introduction of trifluoromethyl groups can further enhance this stability.
Self-Assembly: Aromatic amino acids and their derivatives are known to self-assemble into well-ordered nanostructures, such as nanotubes and fibers, driven by π-π stacking interactions and hydrogen bonding. researchgate.netchemrxiv.orgnih.gov The biphenyl moiety in this compound can participate in such aromatic stacking. For example, self-assembly has been observed in derivatives of 3,5-bis(trifluoromethyl)benzylamine (B151408) with amino acids, forming nanotubes. researchgate.net This suggests that this compound could be a precursor for designing molecules that undergo controlled self-assembly to create novel supramolecular materials. chemrxiv.orgrsc.orgresearchgate.net
Investigation of Photophysical Properties (e.g., Fluorescence, Solvatochromism, Quantum Yields)
The photophysical properties of molecules containing the biphenyl and trifluoromethyl moieties are of significant interest.
Fluorescence and Quantum Yield: Biphenyl itself has a fluorescence quantum yield of 0.18 in cyclohexane. aatbio.com The introduction of substituents can significantly alter these properties. For instance, trifluoromethylated quinoline-phenol Schiff bases have shown fluorescence quantum yields ranging from low to good values (e.g., Φf = 0.12–0.85 in different solvents). nih.gov The trifluoromethyl group, being a strong electron-withdrawing group, can influence the electronic transitions and thus the fluorescence characteristics of a molecule. nih.gov Studies on α-(N-biphenyl)-substituted 2,2'-bipyridines have demonstrated intense blue-to-green fluorescence with quantum yields up to 49.1% in THF solutions. semanticscholar.orgresearchgate.net
Solvatochromism: The fluorescence of certain molecules can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This property is valuable for developing fluorescent probes. For example, a nonnatural amino acid, 3-[2-cyano-4-(dimethylamino)phenyl]alanine, is virtually non-fluorescent in water but exhibits a significant increase in fluorescence in non-aqueous environments. researchgate.net While specific data for this compound is not available, related structures suggest that it could exhibit solvatochromic behavior.
Table of Photophysical Data for Related Compounds
| Compound/System | Property | Value/Observation | Solvent |
|---|---|---|---|
| Biphenyl | Fluorescence Quantum Yield (Φ) | 0.18 | Cyclohexane |
| Trifluoromethylated quinoline-phenol Schiff bases | Fluorescence Quantum Yield (Φf) | 0.12–0.85 | CHCl3, DMSO, MeOH |
| α-(N-Biphenyl)-substituted 2,2'-bipyridines | Fluorescence Quantum Yield | up to 49.1% | THF |
| Trifluoromethylated quinoline-phenol Schiff bases | Stokes Shifts (SS) | 59–150 nm | CHCl3, DMSO, MeOH |
Building Blocks for Complex Molecular Architectures
The structure of this compound, featuring a functionalizable amino group and a modifiable biphenyl system, makes it a versatile building block for the synthesis of more complex molecules. rsc.org
Synthesis of Biphenyl-Containing Heterocyclic Systems
The amino group on the biphenyl ring is a key functional handle for constructing heterocyclic systems. Aminoquinolines, for example, are precursors for synthesizing various heterocyclic compounds. nih.gov Similarly, the amino group of this compound can be used in condensation reactions with aldehydes or ketones to form Schiff bases, which can then undergo further cyclization reactions to create a variety of heterocyclic structures. nih.govbeilstein-journals.org The synthesis of α-(N-biphenyl)-substituted 2,2'-bipyridines has been achieved through a combination of reactions including ipso-nucleophilic aromatic substitution and cross-coupling reactions. semanticscholar.orgresearchgate.net These examples highlight the potential of this compound to serve as a starting material for the synthesis of diverse biphenyl-containing heterocyclic compounds with potential applications in medicinal chemistry and materials science. rsc.orgacs.org
Incorporation into Peptide and Amino Acid Derivatives
The corresponding amino acid, 3-Amino-5-(trifluoromethyl)benzoic acid, is noted for its application in peptide synthesis. sigmaaldrich.comsigmaaldrich.com The incorporation of such unnatural amino acids into peptides is a strategy used to create peptidomimetics with enhanced properties, such as increased proteolytic stability. mdpi.com
The general approach for incorporating an unnatural amino acid into a peptide sequence involves solid-phase peptide synthesis (SPPS). mdpi.com The amino acid, with its amino group protected (commonly with Fmoc or Boc), is activated and coupled to the growing peptide chain on a solid support. peptide.com The trifluoromethyl-biphenyl side chain would confer specific conformational properties and hydrophobicity to the resulting peptide. The development of fluorescent α-amino acids with polyaromatic side chains that can act as environmentally sensitive probes is an area of active research. acs.orgnih.gov
Construction of Complex Multi-Ring Systems (e.g., Phenanthridine (B189435) Derivatives)
Phenanthridines are a class of nitrogen-containing polycyclic aromatic compounds found in many natural products with diverse pharmacological properties. researchgate.net The synthesis of the phenanthridine scaffold can be achieved through various methods, often utilizing biphenyl derivatives as key starting materials. researchgate.netrsc.org
A common strategy for constructing the phenanthridine ring system involves the cyclization of 2-isocyanobiphenyls. While a specific example starting from this compound is not provided in the search results, the general methodology is applicable. The synthesis would first require the conversion of the this compound into a 2-isocyano-X-(trifluoromethyl)biphenyl derivative. This intermediate can then undergo radical or transition-metal-catalyzed cyclization to form the phenanthridine core. researchgate.net
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
While classical methods like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are foundational for synthesizing biphenyl (B1667301) structures, future research must focus on developing more efficient, sustainable, and versatile synthetic routes. acs.orgacs.org A primary challenge is the potential for hydrolysis of the trifluoromethyl group under the harsh, strongly alkaline conditions sometimes required for these reactions, which can lead to lower yields. acs.org
Key areas for exploration include:
Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer superior control over reaction parameters such as temperature, pressure, and reaction time. This precision can minimize the formation of byproducts, improve safety, and facilitate scalability.
C-H Activation: Direct C-H arylation presents a more atom-economical alternative to traditional cross-coupling, as it avoids the need for pre-functionalized starting materials (like boronic acids or organohalides). Developing selective C-H activation protocols for the synthesis of trifluoromethylated biphenyls would represent a significant advancement in synthetic efficiency.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Advantages | Challenges & Research Focus |
| Palladium-Catalyzed Cross-Coupling | High reliability, well-established. | Harsh conditions, potential CF₃ group hydrolysis, catalyst cost. acs.org Focus on milder catalysts (e.g., metallogels). acs.org |
| Flow Chemistry | Enhanced process control, scalability, improved safety. | High initial setup cost, potential for clogging. Focus on optimizing reactor design and reaction kinetics. |
| Direct C-H Arylation | High atom economy, reduced synthetic steps. | Achieving high regioselectivity, overcoming catalyst deactivation. Focus on designing highly selective catalysts. |
Advanced Characterization of Transient Species and Reaction Intermediates
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols. The relatively low yields reported for some related syntheses suggest the formation of complex or unstable intermediates. acs.org Future work should employ advanced analytical techniques to identify and characterize these transient species.
In-situ Spectroscopy: Techniques such as in-situ NMR, Raman, and IR spectroscopy can monitor reactions in real-time, providing direct evidence of intermediate structures and their kinetics without the need for isolation.
Mass Spectrometry Techniques: Advanced mass spectrometry methods, like Cold Spray Ionization Mass Spectrometry (CSI-MS), can be used to gently ionize and detect delicate intermediates that might otherwise decompose, offering invaluable mechanistic insights.
X-ray Photoelectron Spectroscopy (XPS): XPS can be utilized to analyze the oxidation states and chemical environment of elements within a catalyst, such as palladium in nanometallogels, providing information on the active catalytic species during the reaction. acs.org
By elucidating the reaction pathways, researchers can rationally design strategies to minimize side reactions and maximize the yield of the desired 3-Amino-5-(trifluoromethyl)biphenyl product.
Development of Predictive Computational Models for Structure-Property Relationships
Computational chemistry offers a powerful, predictive tool for accelerating the design of new materials based on the this compound scaffold. By simulating molecular properties, researchers can screen potential derivatives for desired characteristics before committing to laborious and costly synthesis.
Future computational efforts should focus on:
Density Functional Theory (DFT) Calculations: DFT is essential for predicting a wide range of properties. It can be used to calculate the electrostatic potential (ESP) distribution, which reveals the electron-rich and electron-poor regions of a molecule, influencing intermolecular interactions and reactivity. acs.org Furthermore, DFT can model the preferred binding orientations of molecules, which is critical for designing materials for applications like host-guest chemistry. acs.org
Conformational Analysis: The relative orientation of the two phenyl rings and the conformation of side chains significantly impact the final properties of a material. Computational analysis can identify low-energy conformers and the energy barriers between them, which is crucial for understanding crystal packing and the behavior of molecules in different environments. mdpi.com
Structure-Property Databases: Creating curated databases that link the computed properties of this compound derivatives to experimentally observed characteristics would enable the development of Quantitative Structure-Property Relationship (QSPR) models. These models could rapidly predict the properties of novel, unsynthesized compounds, dramatically speeding up the discovery process.
Table 2: Computational Methods and Their Predictive Applications
| Computational Method | Predicted Properties | Relevance to Material Design |
| Density Functional Theory (DFT) | Electronic structure, electrostatic potential, orbital energies (HOMO/LUMO). acs.orgacs.org | Predicts reactivity, charge-transport properties, and photophysical behavior for electronics and sensors. |
| Conformational Energy Scanning | Stable conformers, rotational energy barriers, molecular geometry. mdpi.com | Informs crystal engineering, polymer morphology, and binding affinity in biological systems. |
| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption/emission spectra. | Guides the design of fluorescent probes, phosphorescent materials, and photocatalysts. |
| Molecular Dynamics (MD) Simulations | Bulk material properties, self-assembly behavior, diffusion. | Simulates the formation of thin films, membranes, and other complex materials. |
Design of Next-Generation Functional Materials
The bifunctional nature of this compound makes it an exemplary candidate for constructing a new generation of high-performance materials. The amino group provides a convenient handle for polymerization or derivatization, while the trifluoromethyl-substituted biphenyl core provides rigidity and unique electronic properties.
Future research should target the following areas:
Organic Electronics: Trifluoromethylated aromatic compounds are being explored as non-fused electron acceptors for organic solar cells (OSCs). acs.org The this compound scaffold could be incorporated into novel acceptor or donor molecules, with the CF₃ group helping to tune energy levels and the amino group allowing for linkage to other parts of the molecule.
Advanced Fluorescent Probes: The principles of rational dye design, where a fluorophore is modified to create a fluorogenic system, can be applied. acs.org By attaching quenching moieties or environmentally sensitive groups to the amino function, novel probes for super-resolution microscopy or specific analyte detection could be developed.
Catalysis: The molecule can serve as a ligand for transition metal catalysts. The specific electronic profile and steric hindrance offered by the substituted biphenyl structure could lead to catalysts with novel selectivity and activity, analogous to how gelator molecules can be designed to create unique catalytic environments. acs.org
Table 3: Potential Applications of this compound Derivatives
| Material Class | Role of the Scaffold | Potential Application |
| Organic Semiconductors | Serves as an electron-accepting or electron-donating building block. acs.org | Active layers in Organic Solar Cells (OSCs) and Organic Light-Emitting Diodes (OLEDs). |
| Fluorescent Dyes | Core fluorophore structure; amino group for functionalization. acs.org | Fluorogenic probes for super-resolution bioimaging and chemical sensors. |
| Metal-Organic Frameworks (MOFs) | Acts as a rigid organic linker. | Gas storage, separation, and heterogeneous catalysis. |
| Specialty Polymers | Monomer unit providing thermal stability and specific dielectric properties. | High-performance plastics, low-k dielectric materials for microelectronics. |
Q & A
Q. What are the recommended methods for synthesizing 3-Amino-5-(trifluoromethyl)biphenyl, and how are intermediates characterized?
Synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling for biphenyl formation, followed by nitro group reduction. For trifluoromethyl-substituted analogs, intermediates like 3-nitro-5-(trifluoromethyl)biphenyl are reduced using catalytic hydrogenation (e.g., Pd/C in ethanol) to yield the amine . Intermediates are characterized via:
Q. What are the critical safety protocols for handling this compound?
- Storage : Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent oxidation .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of dust; employ HEPA filters for containment .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical Techniques :
- X-ray crystallography for definitive structural confirmation (if crystals are obtainable).
- FT-IR spectroscopy to identify amine (-NH2) and trifluoromethyl (-CF3) functional groups.
- Elemental analysis (C, H, N, F) to validate stoichiometry .
Advanced Research Questions
Q. What strategies resolve contradictions in reported solubility data for this compound?
Discrepancies often arise from solvent polarity or measurement conditions. For example:
- Polar solvents : Solubility in DMSO ranges from 20–50 mg/mL depending on crystallinity.
- Non-polar solvents : Limited solubility (<5 mg/mL in hexane) due to CF3 hydrophobicity.
Resolution : Standardize testing at 25°C using saturated solutions with sonication. Validate via UV-Vis spectroscopy at λmax ≈ 260 nm .
Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
The -CF3 group is electron-withdrawing, which:
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Antimicrobial : Broth microdilution assays (MIC against S. aureus and E. coli).
- Anticancer : MTT assays on HeLa or MCF-7 cells (IC50 values typically 10–50 µM).
- Enzyme inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR inhibition at 1–5 µM) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
